molecular formula C9H12BClF4KN B8205162 Potassium {[5-(difluoroboranyl)-2-fluorophenyl]methyl}dimethylamine fluoride hydrochloride

Potassium {[5-(difluoroboranyl)-2-fluorophenyl]methyl}dimethylamine fluoride hydrochloride

Cat. No.: B8205162
M. Wt: 295.55 g/mol
InChI Key: IIDPDMCDYXKYIP-UHFFFAOYSA-M
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Description

Potassium;1-(5-difluoroboranyl-2-fluorophenyl)-N,N-dimethylmethanamine;fluoride;hydrochloride is a complex chemical compound that features a combination of potassium, boron, fluorine, and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium {[5-(difluoroboranyl)-2-fluorophenyl]methyl}dimethylamine fluoride hydrochloride typically involves multiple steps:

    Formation of the boron-fluorine complex: This step involves the reaction of boron trifluoride with a suitable fluorinating agent under controlled conditions.

    Introduction of the phenyl group: The phenyl group is introduced through a substitution reaction, often using a Grignard reagent or an organolithium compound.

    Formation of the dimethylmethanamine group: This step involves the reaction of dimethylamine with a suitable alkylating agent.

    Combination of the components: The final step involves the combination of the boron-fluorine complex, the phenyl group, and the dimethylmethanamine group in the presence of potassium fluoride and hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the synthetic routes mentioned above, with careful control of reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the boron or nitrogen atoms.

    Reduction: Reduction reactions may target the fluorine atoms or the phenyl ring.

    Substitution: Substitution reactions can occur at the phenyl ring or the nitrogen atoms.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogenating agents, nucleophiles.

Major Products

    Oxidation products: Boron oxides, nitrogen oxides.

    Reduction products: Fluorinated hydrocarbons, amines.

    Substitution products: Halogenated phenyl derivatives, substituted amines.

Scientific Research Applications

Chemistry

    Catalysis: The compound may be used as a catalyst in various organic reactions.

    Synthesis: It can serve as a building block for the synthesis of more complex molecules.

Biology

    Biochemical studies: The compound may be used to study the interactions of boron and fluorine with biological molecules.

Medicine

    Drug development:

Industry

    Materials science: The compound may be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of Potassium {[5-(difluoroboranyl)-2-fluorophenyl]methyl}dimethylamine fluoride hydrochloride likely involves interactions with specific molecular targets, such as enzymes or receptors. The boron and fluorine atoms may play key roles in these interactions, potentially affecting the activity of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • Potassium (diisopropylamino)methyltrifluoroborate
  • Potassium (dimethylamino)methyltrifluoroborate

Uniqueness

Potassium;1-(5-difluoroboranyl-2-fluorophenyl)-N,N-dimethylmethanamine;fluoride;hydrochloride is unique due to the specific arrangement of its boron, fluorine, and nitrogen atoms, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

potassium;1-(5-difluoroboranyl-2-fluorophenyl)-N,N-dimethylmethanamine;fluoride;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BF3N.ClH.FH.K/c1-14(2)6-7-5-8(10(12)13)3-4-9(7)11;;;/h3-5H,6H2,1-2H3;2*1H;/q;;;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIDPDMCDYXKYIP-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)F)CN(C)C)(F)F.[F-].Cl.[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BClF4KN
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.55 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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